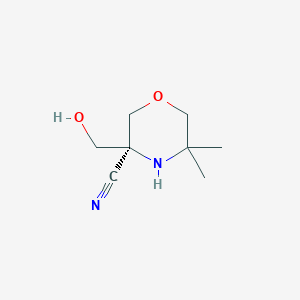
3-(Hydroxymethyl)-5,5-dimethylmorpholine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Hydroxymethyl)-5,5-dimethylmorpholine-3-carbonitrile, also known as DMHMC, is a chemical compound that has gained interest in the scientific community due to its potential applications in the field of medicinal chemistry. DMHMC is a heterocyclic compound that contains a morpholine ring and a nitrile group, making it a versatile molecule for the synthesis of various pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-(Hydroxymethyl)-5,5-dimethylmorpholine-3-carbonitrile is not fully understood. However, studies have suggested that it may act through multiple pathways, including inhibition of DNA synthesis, induction of apoptosis, and inhibition of protein kinase C activity.
Biochemical and Physiological Effects:
3-(Hydroxymethyl)-5,5-dimethylmorpholine-3-carbonitrile has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death. It also inhibits the activity of protein kinase C, an enzyme that is involved in cell proliferation and differentiation. 3-(Hydroxymethyl)-5,5-dimethylmorpholine-3-carbonitrile has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(Hydroxymethyl)-5,5-dimethylmorpholine-3-carbonitrile is its versatility in the synthesis of various pharmaceuticals. It can be used as a building block for the synthesis of other heterocyclic compounds. However, one limitation of 3-(Hydroxymethyl)-5,5-dimethylmorpholine-3-carbonitrile is its low solubility in water, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are many potential future directions for research on 3-(Hydroxymethyl)-5,5-dimethylmorpholine-3-carbonitrile. One area of interest is the development of novel anticancer drugs based on 3-(Hydroxymethyl)-5,5-dimethylmorpholine-3-carbonitrile. Another area of research is the investigation of the mechanism of action of 3-(Hydroxymethyl)-5,5-dimethylmorpholine-3-carbonitrile and its potential targets in cancer cells. Additionally, the synthesis of 3-(Hydroxymethyl)-5,5-dimethylmorpholine-3-carbonitrile derivatives with improved solubility and bioavailability could lead to the development of more effective pharmaceuticals.
Synthesemethoden
3-(Hydroxymethyl)-5,5-dimethylmorpholine-3-carbonitrile can be synthesized through a multistep process starting from 3-methylmorpholine. The first step involves the reaction of 3-methylmorpholine with formaldehyde to form 3-(hydroxymethyl)-5-methylmorpholine. This intermediate is then reacted with cyanogen bromide to produce 3-(hydroxymethyl)-5-methylmorpholine-3-carbonitrile. Finally, the methyl group on the morpholine ring is replaced with a dimethyl group using dimethyl sulfate to yield 3-(hydroxymethyl)-5,5-dimethylmorpholine-3-carbonitrile.
Wissenschaftliche Forschungsanwendungen
3-(Hydroxymethyl)-5,5-dimethylmorpholine-3-carbonitrile has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have anticancer, antitumor, and antiviral activities. 3-(Hydroxymethyl)-5,5-dimethylmorpholine-3-carbonitrile has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It also exhibits antiviral activity against herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus type 1 (HIV-1).
Eigenschaften
IUPAC Name |
(3S)-3-(hydroxymethyl)-5,5-dimethylmorpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-7(2)5-12-6-8(3-9,4-11)10-7/h10-11H,4-6H2,1-2H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAKJAMEIGNHPQ-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCC(N1)(CO)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(COC[C@@](N1)(CO)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)-5,5-dimethylmorpholine-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


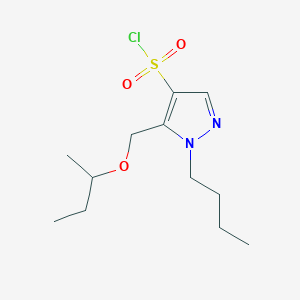
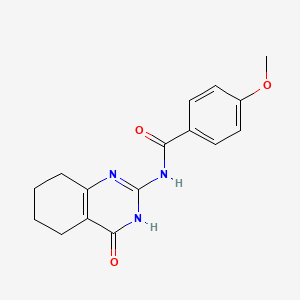
![4-(methoxymethyl)-1-[1-(2,4,5-trifluoro-3-methoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2792556.png)
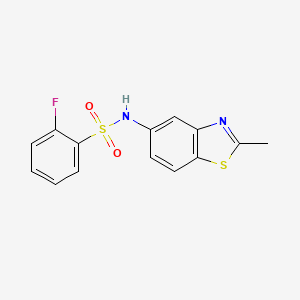
![2-Isocyanatospiro[3.3]heptane](/img/structure/B2792558.png)
![N'-[2-(2-benzylphenoxy)acetyl]-1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide](/img/structure/B2792559.png)
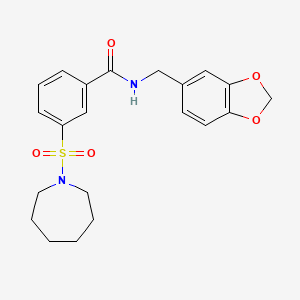
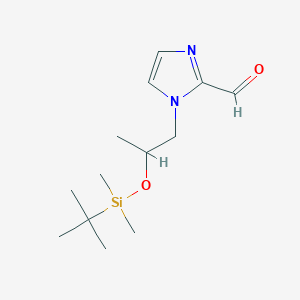

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2792566.png)
![N-(5-fluoro-2-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2792568.png)
![Ethyl 8-bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2792571.png)
![N-(3-acetamidophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2792572.png)